4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
Description
4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a synthetic amide derivative characterized by a central oxobutanoic acid backbone substituted with two distinct amino groups: a 2,4-dimethoxyphenylamino moiety and a 3-morpholinopropylamino chain. The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence electronic interactions in biological systems.
Properties
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6/c1-26-14-4-5-15(17(12-14)27-2)21-18(23)13-16(19(24)25)20-6-3-7-22-8-10-28-11-9-22/h4-5,12,16,20H,3,6-11,13H2,1-2H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKVMNTOFJOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a synthetic organic molecule with potential applications in medicinal chemistry due to its unique structural features. Its molecular formula is and it has a molecular weight of approximately 395.4 g/mol. The compound incorporates a dimethoxyphenyl group and a morpholinopropyl moiety, which may interact with various biological targets, suggesting diverse pharmacological activities.
Structural Characteristics
The structure of the compound includes several functional groups that contribute to its biological activity:
- Dimethoxyphenyl group : Known for its role in modulating biological interactions.
- Morpholinopropyl moiety : Often associated with enhancing solubility and bioavailability.
- Butanoic acid backbone : Provides a site for potential metabolic modifications.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antibacterial and antifungal properties. The presence of the morpholinopropyl group may enhance these activities by improving membrane permeability and target specificity .
- Anticancer Potential : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. The interaction with specific receptors and enzymes involved in cancer pathways is a key area of investigation .
- Neuroprotective Effects : The dimethoxyphenyl component has been linked to neuroprotective properties in various studies, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Antimicrobial Study : A study focusing on N-(4-substituted benzyl) and N-(3-morpholinopropyl) derivatives showed significant antibacterial activity against various strains, suggesting that modifications in the side chains can enhance efficacy against resistant bacteria .
- Anticancer Research : In vitro studies indicated that compounds with similar structures inhibited the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies suggested strong binding affinities to targets such as VEGFR-2, which is crucial in tumor angiogenesis .
The proposed mechanisms by which this compound exerts its effects include:
- Receptor Interaction : Binding to specific receptors involved in inflammation and cancer progression.
- Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways, including those involved in amino acid metabolism and signal transduction.
- Cellular Uptake Enhancement : The morpholine moiety may facilitate better cellular uptake due to its favorable physicochemical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent electronic effects, molecular weight, and hypothesized biological activities.
Table 1: Comparative Analysis of Structural and Functional Features
*Molecular weight estimated based on formula: C₆H₅(OCH₃)₂ (dimethoxyphenyl) + C₇H₁₅N₂O (morpholinopropyl) + C₄H₅NO₃ (oxobutanoic acid).
Key Observations
In contrast, halogenated analogs () prioritize hydrophobic interactions, which may favor membrane penetration but reduce solubility . The morpholinopropyl chain introduces a tertiary amine and ether oxygen, enabling hydrogen bonding and salt formation—features absent in halogenated or methylidene-containing analogs .
Structural and Crystallographic Differences: The target compound lacks the methylidene group present in ’s analog, which forms intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) critical for crystal packing and stability . However, the morpholinopropyl chain may compensate by participating in similar interactions.
Biological Activity Inference :
- The morpholine moiety, seen in antimalarial agents (), suggests the target compound could inhibit parasite enzymes (e.g., Plasmodium proteases) .
- Amide derivatives with electron-donating groups (e.g., methoxy) often exhibit anti-inflammatory activity, as seen in ’s brominated analog .
Contradictions and Limitations
- ’s methyl-substituted analog may exhibit higher lipophilicity than the target compound, leading to divergent ADME profiles despite structural similarity .
- The methylidene group in ’s compound enables unique hydrogen-bonding networks absent in the target, underscoring the importance of minor structural variations in crystallization and bioactivity .
Research Findings and Implications
- Synthetic Feasibility: The target compound can likely be synthesized via amidation of oxobutanoic acid precursors, similar to methods in (reflux with amines in acetone/isopropyl alcohol) .
- Drug Design Insights : The combination of methoxy and morpholine groups balances polarity and bioavailability, making the compound a promising candidate for lead optimization in antiparasitic or anti-inflammatory drug development .
Q & A
Basic: What are the standard synthetic routes for 4-((2,4-Dimethoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves sequential amide bond formation and functional group protection/deprotection. Key steps include:
Coupling Reactions : Use coupling agents like COMU (evidence 13) or carbodiimides (e.g., DCC) to link the 2,4-dimethoxyphenylamine and 3-morpholinopropylamine moieties to the oxobutanoic acid backbone.
Protection Strategies : Protect the carboxylic acid group using tert-butyl esters or Fmoc groups (evidence 8, 19) to prevent undesired side reactions.
Purification : Intermediate products are purified via column chromatography (silica gel) or preparative HPLC (evidence 13).
Characterization :
- NMR Spectroscopy (1H, 13C) confirms regioselectivity and absence of byproducts (evidence 4, 20).
- Mass Spectrometry (HRMS) validates molecular weight (evidence 13).
- FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxobutanoate group) (evidence 20).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
